2-(Phenylacetyl)hydrazinecarboxamide
Description
Properties
IUPAC Name |
[(2-phenylacetyl)amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c10-9(14)12-11-8(13)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13)(H3,10,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHPLUPDQVZNND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NNC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60281212 | |
| Record name | 2-(phenylacetyl)hydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60281212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15129-13-2 | |
| Record name | NSC20765 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20765 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(phenylacetyl)hydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60281212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Variations
The biological and physicochemical properties of hydrazinecarboxamides are highly dependent on substituents. Below is a comparative analysis:
Key Observations:
- Phenyl vs.
- Hydroxyl Groups: The dihydroxyphenyl derivative () exhibits higher aqueous solubility due to phenolic -OH groups, favoring antifungal applications .
- Heterocyclic Moieties : Pyrazole (Ph-pyrSC) and indole derivatives show marked anticancer activity, likely due to planar heterocycles enabling DNA intercalation .
Physicochemical and Quantum Chemical Properties
Electronic properties such as HOMO-LUMO gaps and softness influence reactivity and bioactivity:
*Values estimated based on analogous compounds in and .
- Lower HOMO-LUMO Gaps (e.g., 3.4 eV vs. 3.6 eV) correlate with higher reactivity, making phenylacetyl derivatives more electrophilic than formazans .
Q & A
Q. How can researchers elucidate the role of hydrogen bonding in the compound’s bioavailability?
- Methodological Answer :
- LogP Determination : Measure partition coefficients (octanol/water) to assess lipophilicity.
- Molecular Dynamics (MD) Simulations : Model membrane permeability using GROMACS, focusing on hydrogen-bond interactions with lipid bilayers .
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